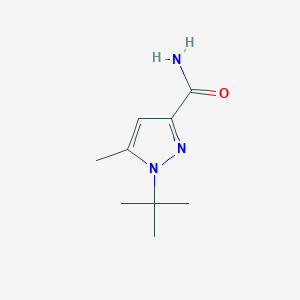

1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

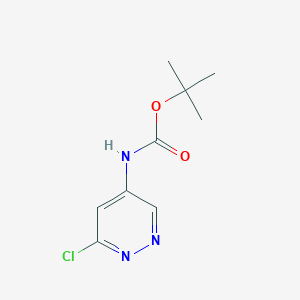

“1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide” is a chemical compound with the molecular formula C9H14N2O2 . It has a molecular weight of 182.22 . The compound is typically stored at room temperature and is a solid in its physical form .

Synthesis Analysis

The synthesis of pyrazoles, including “1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide”, can be achieved through several methods. One such method involves the reaction of hydrazones with nitroolefins mediated with strong bases . This reaction exhibits a reversed, exclusive 1,3,4-regioselectivity . Another method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .Molecular Structure Analysis

The InChI code for “1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide” is 1S/C9H14N2O2/c1-6-5-7(8(12)13)10-11(6)9(2,3)4/h5H,1-4H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

Pyrazoles, including “1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide”, can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis

“1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide” is a solid at room temperature . It has a molecular weight of 182.22 .Scientific Research Applications

Advanced Chemical Intermediates

This compound is used as an advanced chemical intermediate . It is used in the synthesis of various other compounds, contributing to the development of new materials and pharmaceuticals .

Biological Properties

Pyrazole derivatives, such as “1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide”, have been found to possess a number of noteworthy biological properties. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

D-Amino Acid Oxidase Inhibitor

The compound is a potent and selective D-amino acid oxidase (DAO) inhibitor . It protects DAO cells from oxidative stress induced by D-Serine .

Pain Management

This compound specifically prevents formalin-induced tonic pain . This suggests potential applications in the field of pain management and the development of new analgesics .

COX-2 Inhibitors

In medicine, derivatives of pyrazole are widely used, including celecoxib and similar COX-2 inhibitors . These are used to treat conditions like arthritis and menstrual pain .

Pesticides

The pyrazole ring is found within a variety of pesticides as fungicides, insecticides, and herbicides, including fenpyroximate, fipronil, tebufenpyrad, and tolfenpyrad . This suggests that “1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide” could potentially be used in the development of new pesticides .

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

1-tert-butyl-5-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-6-5-7(8(10)13)11-12(6)9(2,3)4/h5H,1-4H3,(H2,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBRXSJVUAZMRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)(C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea, 98%, (99% ee)](/img/structure/B6358117.png)

![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)